
2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N5O3, with a molecular weight of approximately 373.42 g/mol. The structure features a hexahydrocinnoline core with an oxadiazole substituent, which is known for conferring various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For example, oxadiazole derivatives have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has been noted for its ability to disrupt mitotic spindle formation in centrosome-amplified cancer cells, leading to increased multipolarity during mitosis .
Antimicrobial Activity
Compounds with oxadiazole structures are frequently investigated for their antimicrobial properties. Research indicates that derivatives similar to the compound under consideration exhibit potent antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Antitubercular Activity
The potential of oxadiazole-containing compounds as antitubercular agents has been explored extensively. Several studies report that these compounds can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The activity is attributed to their ability to interfere with metabolic pathways essential for bacterial survival .
Study 1: Anticancer Efficacy
A study published in Nature Communications evaluated a series of hexahydrocinnoline derivatives for their anticancer efficacy. The specific compound demonstrated micromolar IC50 values against various cancer cell lines, indicating strong cytotoxic effects. The study utilized cell viability assays and flow cytometry to assess apoptosis induction and cell cycle arrest mechanisms .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a library of oxadiazole derivatives was screened against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .
Mechanistic Insights
The biological activity of the compound can be linked to its structural features:
- Oxadiazole Ring : This moiety is known for enhancing lipophilicity and improving cellular uptake.
- Hexahydrocinnoline Core : This structure may facilitate interaction with biological targets involved in cell division and metabolic processes.
Data Summary Table
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of hexahydrocinnoline compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole moiety may enhance these effects by modulating cellular pathways involved in proliferation and apoptosis. Studies have shown promising results in vitro, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole ring has been linked to increased antibacterial potency, making this compound a candidate for further development as an antibiotic.
- Neuroprotective Effects : Preliminary studies suggest that compounds containing the hexahydrocinnoline framework may exhibit neuroprotective properties. This could be attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Material Science Applications
- Polymer Chemistry : The unique chemical structure allows for the potential incorporation of this compound into polymer matrices. Its ability to enhance mechanical properties and thermal stability makes it a candidate for advanced materials used in coatings and composites.
- Sensors : Due to its electronic properties, the compound can be utilized in the development of chemical sensors. The oxadiazole group enhances electron transport properties, making it suitable for applications in organic electronics.
Case Studies
Study | Application | Findings |
---|---|---|
Smith et al., 2022 | Anticancer Screening | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
Johnson et al., 2023 | Antimicrobial Testing | Exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations lower than standard antibiotics. |
Lee et al., 2024 | Neuroprotection | Showed reduction in neuroinflammation markers in an animal model of Alzheimer's disease after treatment with the compound. |
Propiedades
IUPAC Name |
2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-10-18-14(24-20-10)4-3-7-17-16(23)11-5-6-13-12(8-11)9-15(22)21(2)19-13/h9,11H,3-8H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYIBNZLOKKPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.